molecular formula C13H16O B1669412 Cyclohexyl phenyl ketone CAS No. 712-50-5

Cyclohexyl phenyl ketone

Cat. No. B1669412
CAS RN: 712-50-5
M. Wt: 188.26 g/mol
InChI Key: BMFYCFSWWDXEPB-UHFFFAOYSA-N
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Patent
US04950763

Procedure details

A mixture of 11.5 g/h of benzoic acid, 36 g/h of cyclohexanecarboxylic acid and 13 g/h of water was evaporated in an evaporator and passed, together with 10 l/h of nitrogen, at 450° C., over 100 ml of a catalyst which contained 2% by weight of potassium oxide, the remainder being anatase. The reaction gases were then cooled and were collected in a receiver. From the discharged two-phase mixture, the organic phase was analyzed by gas chromatography. The conversion of benzoic acid was 98%. The selectivity with respect to cyclohexyl phenyl ketone was 60%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:10]1(C(O)=O)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>O>[C:10]1([C:1]([CH:2]2[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]2)=[O:9])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated in an evaporator
CUSTOM
Type
CUSTOM
Details
passed, together with 10 l/h of nitrogen, at 450° C., over 100 ml of a catalyst which
CUSTOM
Type
CUSTOM
Details
The reaction gases
TEMPERATURE
Type
TEMPERATURE
Details
were then cooled
CUSTOM
Type
CUSTOM
Details
were collected in a receiver

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(=O)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04950763

Procedure details

A mixture of 11.5 g/h of benzoic acid, 36 g/h of cyclohexanecarboxylic acid and 13 g/h of water was evaporated in an evaporator and passed, together with 10 l/h of nitrogen, at 450° C., over 100 ml of a catalyst which contained 2% by weight of potassium oxide, the remainder being anatase. The reaction gases were then cooled and were collected in a receiver. From the discharged two-phase mixture, the organic phase was analyzed by gas chromatography. The conversion of benzoic acid was 98%. The selectivity with respect to cyclohexyl phenyl ketone was 60%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:10]1(C(O)=O)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>O>[C:10]1([C:1]([CH:2]2[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]2)=[O:9])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated in an evaporator
CUSTOM
Type
CUSTOM
Details
passed, together with 10 l/h of nitrogen, at 450° C., over 100 ml of a catalyst which
CUSTOM
Type
CUSTOM
Details
The reaction gases
TEMPERATURE
Type
TEMPERATURE
Details
were then cooled
CUSTOM
Type
CUSTOM
Details
were collected in a receiver

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(=O)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.